4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile
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Overview
Description
4-Bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Mechanism of Action
Target of Action
The compound 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile, also known as 1H-Indole-7-carbonitrile, 4-bromo-5-fluoro-2,3-dimethyl-, is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They can interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets and mode of action
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its targets, mode of action, and biochemical pathways affected
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile typically involves multiple steps, starting with the construction of the indole core followed by the introduction of the bromo, fluoro, and cyano groups. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and cyanides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted indoles with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's potential in medicinal chemistry is significant due to its ability to interact with various biological targets. It is being studied for its use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Comparison with Similar Compounds
4-Bromo-2,3-dimethyl-1H-indole-7-carbonitrile: Lacks the fluoro group.
5-Fluoro-2,3-dimethyl-1H-indole-7-carbonitrile: Lacks the bromo group.
2,3-Dimethyl-1H-indole-7-carbonitrile: Lacks both bromo and fluoro groups.
Uniqueness: The presence of both bromo and fluoro groups in 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile makes it distinct from its analogs. These halogen atoms significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c1-5-6(2)15-11-7(4-14)3-8(13)10(12)9(5)11/h3,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAHRODTYYXRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C=C2C#N)F)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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